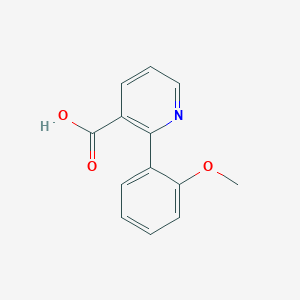

2-(2-Methoxyphenyl)nicotinic acid

Description

Foundational Significance of the Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives represent a cornerstone in the field of medicinal chemistry due to their extensive therapeutic applications and versatile chemical nature. chemistryjournal.netnih.gov Historically recognized for its role in preventing pellagra, the significance of the nicotinic acid scaffold has expanded dramatically, with its derivatives being investigated for a multitude of pharmacological activities. chemistryjournal.netnih.gov These activities include anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. chemistryjournal.netontosight.ainih.gov

The pyridine (B92270) ring within the nicotinic acid structure is a key pharmacophore, a feature that imparts desirable properties to a molecule, making it a "privileged structure" in drug design. rsc.orgnih.gov The presence of the nitrogen atom in the aromatic ring can enhance the water solubility of potential drug candidates, a crucial factor for their absorption and distribution in the body. nih.gov The inherent reactivity of the pyridine ring also allows for various chemical modifications, enabling the synthesis of a diverse library of compounds with tailored biological activities. nih.govnih.gov

Researchers have successfully developed nicotinic acid derivatives with potential applications in treating a wide range of conditions, including Alzheimer's disease, kidney diseases, and various inflammatory disorders. chemistryjournal.net The ability to substitute different chemical groups onto the nicotinic acid backbone allows for the fine-tuning of a molecule's interaction with specific biological targets, such as enzymes and receptors. ontosight.ai This adaptability has cemented the nicotinic acid scaffold as a fundamental building block in the development of novel therapeutic agents. chemimpex.com

Overview of Arylated Pyridine Systems as Privileged Structures in Bioactive Molecules

Arylated pyridine systems, which consist of a pyridine ring attached to one or more aryl (aromatic) groups, are recognized as privileged structural motifs in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. nih.govresearchgate.net The incorporation of an aryl group onto the pyridine core can significantly influence the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgresearchgate.net

The synthesis of arylated pyridines is a focal point of contemporary organic chemistry, with transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, being instrumental in their construction. nih.govresearchgate.netresearchgate.net These methods provide efficient pathways to create carbon-carbon bonds between the pyridine ring and various aryl groups, allowing for the generation of diverse molecular architectures. nih.gov

The position of the aryl substitution on the pyridine ring is a critical determinant of the resulting compound's biological function. nih.gov For instance, research has demonstrated that 2-substituted phenyl derivatives of nicotinic acid can exhibit potent analgesic and anti-inflammatory properties. chemistryjournal.netnih.gov This highlights the importance of precise structural control in the design of new therapeutic agents. The versatility and proven biological relevance of arylated pyridine systems continue to make them a highly attractive scaffold for the discovery of new drugs. researchgate.netresearchgate.net

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOWWGHWVPEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680757 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226261-41-1 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Insights into Derivatization

Intramolecular Cyclization Pathways of 2-(Methoxyphenyl)nicotinic Acid Analogues

A significant synthetic pathway for the derivatization of 2-(methoxyphenyl)nicotinic acid analogues involves intramolecular cyclization, which is highly dependent on the substitution pattern of the methoxy (B1213986) group on the phenyl ring. The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be a critical factor in directing these cyclization reactions. ingentaconnect.comeurekaselect.com

The synthesis of pyrido[3,2-c]coumarin derivatives can be achieved through the intramolecular cyclization of specific 4-methyl-2-(methoxyphenyl)nicotinic acid analogues. ingentaconnect.com This reaction proceeds when a methoxy group is present at the ortho position of the phenyl ring relative to the bond with the pyridine (B92270) ring. ingentaconnect.com In the presence of Eaton's reagent, an intramolecular cyclization occurs between the carboxylic acid group and the ortho-methoxy group, leading to the formation of the pyrido[3,2-c]coumarin scaffold in good yields. ingentaconnect.com

The general transformation begins with the Suzuki coupling of ethyl 2-bromo-4-methylnicotinate with an appropriately substituted phenyl boronic acid to yield ethyl 4-methyl-2-(methoxyphenyl)nicotinate. ingentaconnect.com This ester is then hydrolyzed to the corresponding carboxylic acid using a potassium hydroxide (B78521) solution. ingentaconnect.com Treatment of this carboxylic acid with Eaton's reagent at elevated temperatures (50-55 °C) facilitates the cyclization. ingentaconnect.com

Table 1: Synthesis of Pyrido[3,2-c]coumarins from 4-Methyl-2-(methoxyphenyl)nicotinic Acid Analogues

| Reactant (Carboxylic Acid) | Methoxy Group Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-2-(2-methoxyphenyl)nicotinic acid | ortho | 10-Methylpyrido[3,2-c]coumarin | 75 | ingentaconnect.com |

| 4-Methyl-2-(2,3-dimethoxyphenyl)nicotinic acid | ortho | 8,9-Dimethoxy-10-methylpyrido[3,2-c]coumarin | 70 | ingentaconnect.com |

| 4-Methyl-2-(2,4-dimethoxyphenyl)nicotinic acid | ortho | 7,9-Dimethoxy-10-methylpyrido[3,2-c]coumarin | 65 | ingentaconnect.com |

| 4-Methyl-2-(2,5-dimethoxyphenyl)nicotinic acid | ortho | 6,9-Dimethoxy-10-methylpyrido[3,2-c]coumarin | 72 | ingentaconnect.com |

| 4-Methyl-2-(2,6-dimethoxyphenyl)nicotinic acid | ortho | 5,9-Dimethoxy-10-methylpyrido[3,2-c]coumarin | 68 | ingentaconnect.com |

Conversely, when the 2-(methoxyphenyl)nicotinic acid analogue lacks a methoxy group at the ortho position, the reaction with Eaton's reagent takes a different course, leading to the formation of 1-methyl-4-azafluoren-9-ones. ingentaconnect.comeurekaselect.com In these cases, the intramolecular cyclization occurs between the carboxylic acid group and a hydrogen atom on the benzene (B151609) ring. ingentaconnect.com This reaction pathway highlights the directing influence of the methoxy group's position on the cyclization outcome. For instance, the reaction of 4-methyl-2-(3-methoxyphenyl)nicotinic acid or 4-methyl-2-(4-methoxyphenyl)nicotinic acid with Eaton's reagent yields the corresponding 1-methyl-4-azafluoren-9-one derivatives. ingentaconnect.com

Table 2: Synthesis of 1-Methyl-4-azafluoren-9-ones

| Reactant (Carboxylic Acid) | Methoxy Group Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-2-(3-methoxyphenyl)nicotinic acid | meta | 7-Methoxy-1-methyl-4-azafluoren-9-one | 65 | ingentaconnect.com |

| 4-Methyl-2-(4-methoxyphenyl)nicotinic acid | para | 6-Methoxy-1-methyl-4-azafluoren-9-one | 70 | ingentaconnect.com |

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(2-methoxyphenyl)nicotinic acid is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives such as acylhydrazones, oxadiazolines, and esters.

A common derivatization strategy involves the conversion of the nicotinic acid moiety into nicotinoyl hydrazine (B178648). researchgate.net This is typically achieved by first converting the carboxylic acid to its corresponding methyl ester, followed by reaction with hydrazine hydrate (B1144303). researchgate.netpharmascholars.com The resulting nicotinoyl hydrazine can then be condensed with various aldehydes to form Schiff bases, also known as acylhydrazones. researchgate.netpharmascholars.com

These acylhydrazones are important intermediates for the synthesis of five-membered heterocyclic rings. Through intramolecular oxidative cyclization, often facilitated by reagents like acetic anhydride, acylhydrazones can be converted into 3-acyl-1,3,4-oxadiazoline derivatives. researchgate.net Other methods for the synthesis of 1,3,4-oxadiazoles from acylhydrazones include oxidative cyclization, which can be promoted by various reagents or even photochemically, avoiding the need for strong oxidants or catalysts. semanticscholar.orgnih.gov

Esterification of the carboxylic acid group is a fundamental transformation for nicotinic acid derivatives, including this compound. This reaction not only serves to protect the carboxylic acid but also provides intermediates for further reactions, such as the synthesis of hydrazides. scholarsresearchlibrary.com Several methods are available for this conversion.

A widely used laboratory method is the Fischer-Speier esterification, which involves refluxing the nicotinic acid derivative with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid. orientjchem.org Another common approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. researchgate.net For pyridinecarboxylic acids, where the basicity of the pyridine nitrogen can interfere, specialized conditions may be required. The use of solid acid catalysts, such as molybdenum oxide on a silica (B1680970) support (MoO₃/SiO₂), has been explored as a reusable and efficient alternative to homogeneous catalysts like sulfuric acid. orientjchem.org

Table 3: Common Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., MeOH), conc. H₂SO₄ | Equilibrium-driven reaction, requires reflux. | orientjchem.orgresearchgate.net |

| Acyl Chloride Formation | SOCl₂, then Alcohol (e.g., MeOH) | High reactivity, proceeds through an intermediate acyl chloride. | researchgate.net |

| Solid Acid Catalysis | Alcohol (e.g., MeOH), MoO₃/SiO₂ | Heterogeneous catalysis, reusable catalyst. | orientjchem.org |

| Borohydride (B1222165) Reduction Precursor | MeOH, conc. H₂SO₄ | Used to form the ester prior to reduction to the alcohol. | scholarsresearchlibrary.com |

Chemical Reactivity Profiles of the Nicotinic Acid Backbone (e.g., oxidation, reduction, substitution reactions relevant to derivatization)

The pyridine ring of the nicotinic acid backbone possesses distinct reactivity that can be exploited for further derivatization.

Oxidation: The nicotinic acid ring is generally resistant to oxidation. However, under specific conditions, it can undergo oxidative transformations. Studies have investigated the kinetics and mechanism of nicotinic acid oxidation by strong oxidizing agents like potassium permanganate (B83412) in an acidic medium. scholarsresearchlibrary.com The oxidation can also be carried out by milder oxidants like bromamine-B, with the reaction rate being influenced by catalysts such as Ru(III). isca.me In biological systems and certain chemical degradation pathways, oxidation plays a crucial role. For instance, the bacterial oxidation of nicotinic acid is a known metabolic process. nih.gov

Reduction: The pyridine ring of nicotinic acid can be reduced under various conditions. Catalytic hydrogenation can reduce the aromatic ring to a piperidine (B6355638) ring, forming nipecotic acid. nih.gov The stereochemistry of this reduction has been studied, particularly in the context of alkaloid biosynthesis. rsc.orgrsc.org Furthermore, the carboxylic acid functional group, typically after conversion to an ester, can be reduced to the corresponding primary alcohol (a pyridyl methanol). A common method employs sodium borohydride in methanol, often in a solvent like THF, to reduce the methyl nicotinate (B505614) intermediate to 3-pyridyl methanol. scholarsresearchlibrary.com

Substitution: As an aromatic heterocycle, the nicotinic acid ring can undergo substitution reactions. The pyridine ring is generally electron-deficient, which influences its reactivity in electrophilic aromatic substitution. wikipedia.org However, derivatization can also occur through nucleophilic substitution, for example, at the 2-position of 2-chloronicotinic acid, which can be displaced by nucleophiles. chemistryjournal.net These substitution reactions provide a means to introduce additional functional groups onto the heterocyclic core, further expanding the molecular diversity accessible from the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies for Nicotinic Acid Derivatives

Conformational Analysis and Molecular Geometry Determination

Single-Crystal X-ray Diffraction for Conformational Flexibility and Stereochemistry

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound. For 2-(2-Methoxyphenyl)nicotinic acid, this technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline lattice.

Analysis of the crystal structure would elucidate the dihedral angle between the phenyl and pyridine (B92270) rings, a key determinant of molecular planarity. This angle is influenced by the steric hindrance between the ortho-methoxy group and the pyridine ring, as well as the electronic interactions between the two aromatic systems. Furthermore, X-ray diffraction would reveal the hydrogen-bonding motifs. Typically, carboxylic acids like nicotinic acid derivatives form dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. Alternatively, intermolecular hydrogen bonds could form between the carboxylic acid and the nitrogen atom of the pyridine ring.

While specific crystallographic data for this compound is not readily found, a study on the related compound, 2-(2-methoxyphenyl)acetic acid, shows it crystallizes in the orthorhombic space group Pbca. researchgate.net For nicotinic acid itself, electron diffraction tomography has been used to determine its crystal structure, revealing a monoclinic space group P21/c with unit cell parameters a = 7.19 Å, b = 11.74 Å, and c = 7.28 Å. nanomegas.com Analysis of 2-((2-ethylphenyl)amino)nicotinic acid showed that steric repulsion from the alkyl group disrupts a planar conformation and leads to the formation of an acid-pyridine heterosynthon. uky.edu Such studies on analogous compounds provide a framework for what might be expected for this compound, though experimental verification is essential.

Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-methoxyphenyl)acetic acid | Orthorhombic | Pbca | Provides insight into the packing of a related methoxyphenyl derivative. | researchgate.net |

| Nicotinic Acid | Monoclinic | P21/c | Shows typical hydrogen bonding and packing for the parent structure. | nanomegas.com |

| 2-((2-ethylphenyl)amino)nicotinic acid | - | - | Demonstrates the effect of steric hindrance on molecular conformation. | uky.edu |

Elucidation of Molecular Structures through Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of organic compounds in solution and the gas phase, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to verify the connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the nicotinic acid ring and the methoxyphenyl ring. The chemical shifts and coupling patterns of the pyridine ring protons (typically in the 7.5-9.0 ppm range) would confirm the 2,3-disubstitution pattern. sigmaaldrich.comescholarship.org The protons on the methoxyphenyl ring would appear in the aromatic region (around 6.8-7.5 ppm), and a sharp singlet for the methoxy (B1213986) group (O-CH₃) would be expected around 3.8-4.0 ppm. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylic acid carbon (around 165-175 ppm). doaj.orgresearchgate.net The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself would appear around 55-60 ppm. doaj.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (molecular weight 229.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺. bldpharm.com Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). Further fragmentation of the aromatic rings would also be observed.

While specific experimental spectra for this compound are not available, data for the parent compound, nicotinic acid, shows characteristic fragmentation that can serve as a reference.

Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for pyridine and phenyl protons (7.0-9.0 ppm), methoxy singlet (~3.9 ppm), carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm). |

| Mass Spec. | Molecular ion peak at m/z 229. Fragmentation patterns showing loss of -OH and -COOH groups. |

Structure Activity Relationship Sar Investigations for 2 2 Methoxyphenyl Nicotinic Acid Derivatives

Impact of the Methoxyphenyl Moiety Modifications

The methoxyphenyl group is a critical component of the 2-(2-methoxyphenyl)nicotinic acid scaffold. Alterations to this part of the molecule, including the position of the methoxy (B1213986) group and the addition of other substituents, can significantly influence biological outcomes.

Influence of Methoxy Group Position on Biological Activity

The location of the methoxy group on the phenyl ring—whether it is in the ortho (2-), meta (3-), or para (4-) position—has a profound effect on the molecule's properties and biological activity. Studies on related compounds have demonstrated that this positional isomerism can alter pharmacokinetics and receptor interaction. For instance, research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, which also feature methoxyphenyl groups, showed that the position of the methoxy substituent significantly impacts biodistribution. nih.gov In that study, the ortho-substituted compound displayed the most favorable rapid clearance from the liver, while the para-substituted version showed the highest uptake in the heart and other organs. nih.gov

Table 1: Effect of Methoxy Group Position on Biological Properties of Related Phenyl Compounds This table is illustrative, based on findings from related compound classes, to show the potential impact of methoxy group positioning.

| Methoxy Position | Observed Effect on Biological Properties (in related compounds) | Reference |

|---|---|---|

| Ortho (2-) | Leads to distinct spatial structures; can accelerate clearance from non-target organs like the liver. | nih.gov |

| Meta (3-) | Can accelerate radioactivity clearance from the liver. | nih.gov |

| Para (4-) | Associated with the highest uptake in target and non-target organs in certain compound series. | nih.gov |

Effects of Additional Substituents on the Phenyl Ring

The introduction of other chemical groups onto the phenyl ring of the methoxyphenyl moiety provides another layer of modification for tuning biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, large or small—can modulate the molecule's electronic properties, steric profile, and binding interactions with its biological target.

Research on analogous structures like salicylanilides has shown that substituents on the aniline (B41778) ring significantly affect activity. For example, the inhibitory activity of certain salicylanilides was found to increase with the electron-withdrawing effect and bulkiness of the substituents. mdpi.com In another series of compounds, the introduction of bromo-substituents, which increases lipophilicity, had a marked effect on antiarrhythmic activity. mdpi.com Specifically, a dibromo-derivative displayed superior activity compared to both monobromo- and tribromo-derivatives, indicating that a precise level of substitution is optimal. mdpi.com

The type and position of the substituent are key. Studies on intervenolin analogs showed that introducing a phenyl group at different positions resulted in varied activity profiles, with 2-substituted analogs exhibiting selective anti-Helicobacter pylori activity. nih.gov This highlights that both the presence and the placement of additional groups are critical determinants of the compound's ultimate biological function.

Table 2: Influence of Phenyl Ring Substituent Type on Biological Activity This table summarizes general findings on how different substituent types on a phenyl ring can modulate biological activity, based on studies of various compound classes.

| Substituent Type | General Effect on Activity | Example Finding | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Often increases activity where binding involves electron-deficient moieties. | Can increase inhibitory activity in certain enzyme or receptor systems. | mdpi.com |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Can enhance activity by increasing electron density at the binding site. | Activity in some series decreases as the bulkiness of alkoxy groups increases. | mdpi.com |

| Halogens (e.g., -Br) | Increases lipophilicity and can enhance membrane permeability and activity. | Bromo-derivatives showed a remarkable recovery in a mouse model of ventricular fibrillation. | mdpi.com |

| Bulky Groups | Can provide better fit in a large binding pocket or cause steric hindrance. | Increased bulkiness can either increase or decrease activity depending on the target. | mdpi.com |

Role of Substitutions on the Pyridine (B92270) Ring (e.g., position of the carboxylic acid, other functionalities)

The pyridine ring is the second major component of the molecular scaffold, and its modification is a key strategy in SAR studies. The pyridine nitrogen atom and the position and nature of its substituents, particularly the carboxylic acid group, are vital for biological activity.

The carboxylic acid group at position 3 (defining it as a nicotinic acid derivative) is often essential for activity, potentially acting as a key hydrogen bond donor or acceptor, or coordinating with metal ions in enzymes. nih.gov Modifying or replacing this group typically has a significant impact. For instance, in a study of thionicotinic acid analogs, converting the carboxylic acid to an amide or a nitrile resulted in compounds with altered vasorelaxant and antioxidant properties. nih.gov

Furthermore, adding other substituents to the pyridine ring can fine-tune the molecule's affinity and selectivity for its target. In studies on nicotine (B1678760) analogs, adding lipophilic substituents at the 6-position of the pyridine ring was found to contribute to nAChR affinity, although this effect was modulated by the steric size of the group. researchgate.net Research on bipyridine analogues also demonstrated that adding a phenyl group to the pyridine core could convert a non-specific agonist into a selective antagonist for a specific nicotinic acetylcholine (B1216132) receptor subtype (α3β4 nAChR). nih.gov This underscores the power of pyridine ring substitution to dramatically alter the pharmacological profile of a compound.

Contribution of Molecular Lipophilicity to Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the ability of a compound to pass through lipid-rich biological membranes, such as the cell membrane, to reach its site of action. nih.gov

An optimal level of lipophilicity is typically required for maximal biological effect. While high lipophilicity can enhance passage through membranes, it can also lead to increased metabolic breakdown, poor solubility, and non-specific binding. In one study on amiloride (B1667095) derivatives, a strong link was discovered between increased drug lipophilicity and enhanced cytotoxic potency against breast cancer cells. nih.gov Conversely, in a series of salicylanilides, anti-fungal and anti-bacterial activity increased with higher lipophilicity, whereas activity against photosynthetic electron transport decreased. mdpi.com This highlights that the ideal lipophilicity is highly dependent on the specific biological target and desired outcome.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in biological activity. For 2-aryl nicotinic acids, a key stereochemical feature to consider is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond—in this case, the bond connecting the phenyl and pyridine rings. nih.gov If the steric hindrance caused by substituents near this bond is large enough, rotation can be restricted, leading to distinct, non-interconverting rotational isomers (M and P forms) that can be isolated. rsc.org

These distinct atropisomers can have vastly different biological activities because they present different three-dimensional shapes to their biological targets. nih.gov Even when rotation is rapid, a molecule may be forced to adopt a specific, energetically favorable conformation (a preferred atropisomeric form) when it binds to a receptor. nih.gov

The this compound structure, with substituents at the 2-position of both rings, is a classic scaffold for potential atropisomerism. The degree of rotational restriction, and thus the stability of the atropisomers, would depend on the size of any additional substituents placed near the bond axis. While specific studies on the separation and differential activity of atropisomers of this compound itself are not widely reported, the principle is a fundamental consideration in its SAR. The design of potent and selective analogs must account for the possibility that only one of the rotational isomers possesses the desired biological activity.

Q & A

Q. Analytical workflows :

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns. The methoxy group typically appears as a singlet at δ ~3.8 ppm .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₃H₁₁NO₃ (calculated 245.08).

- HPLC purity : Utilize a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 254 nm. Retention time and peak symmetry confirm purity (>95%) .

Basic: What are the recommended storage conditions to ensure compound stability?

- Storage : Keep in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxy group or oxidation of the pyridine ring.

- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid moisture-sensitive intermediates .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Q. Troubleshooting strategies :

- Catalyst optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance reactivity .

- Solvent screening : Polar aprotic solvents (DMAc, DMF) may improve solubility of intermediates.

- Byproduct analysis : Use LC-MS to identify unreacted starting materials or dehalogenated byproducts. Adjust stoichiometry (1.2:1 boronic acid:halide ratio) to drive completion .

Advanced: What analytical methods are suitable for detecting trace impurities in synthesized batches?

- HPLC-DAD/MS : Detect impurities at 0.1% level using gradient elution (5–95% acetonitrile in 20 min).

- Residual solvent analysis (GC-MS) : Screen for DMF or THF traces (ICH Q3C limits: <880 ppm).

- X-ray crystallography : Resolve crystal structure to confirm regioselectivity and rule out positional isomers .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

- Enzyme inhibition : The nicotinic acid core may act as a pharmacophore for COX-2 inhibition, similar to Flunixin (a veterinary NSAID). Molecular docking studies suggest binding to the catalytic domain via H-bonding with Arg120 and Tyr355 .

- Structure-activity relationships (SAR) : Methoxy substitution at the ortho position enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced: How can researchers mitigate degradation during long-term stability studies?

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.

- Stabilizers : Add antioxidants (BHT, 0.01% w/v) or use amber glass vials to reduce photolytic cleavage of the methoxy group .

Basic: What are the key applications of this compound in pharmaceutical research?

- Lead compound development : As a scaffold for anti-inflammatory or analgesic agents.

- Prodrug synthesis : Esterify the carboxylic acid group to enhance bioavailability .

Advanced: How does the electronic nature of the methoxy group influence the compound’s reactivity in further functionalization?

- Electron-donating effect : The methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).

- Directed ortho-metalation : Use LDA or TMPLi to introduce substituents at the ortho position relative to the methoxy group .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.